N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-N',N'-dimethylsuccinamide
Overview
Description
N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-N',N'-dimethylsuccinamide is a useful research compound. Its molecular formula is C22H34FN3O3 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.25842012 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
The exploration into piperidine derivatives for their corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations is notable. Piperidine derivatives demonstrate significant potential in materials science, particularly in protecting metal surfaces from corrosion, which has broad implications for industrial applications and the longevity of metal-based structures (Kaya et al., 2016).
Development of Therapeutic Agents
In the realm of pharmacology, piperidine derivatives have been explored for their therapeutic potential. For example, certain derivatives have been synthesized and evaluated for anti-Alzheimer's activity, showing promise as potential treatment options for managing mild to severe Alzheimer's disease. This research signifies the chemical compound's role in the development of new drugs that can improve the quality of life for patients with neurodegenerative diseases (Gupta et al., 2020).
Synthesis of Novel Compounds
Further, studies on the synthesis of novel compounds, such as the radiosynthesis of radioiodinated ligands for serotonin-5HT2-receptors, indicate the compound's utility in developing diagnostic tools and therapeutic agents. These ligands, by targeting specific receptors, can aid in the diagnosis and treatment of psychiatric disorders, showcasing the compound's importance in advancing medical science and patient care (Mertens et al., 1994).
Properties
IUPAC Name |
N'-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N'-(2-methoxyethyl)-N,N-dimethylbutanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34FN3O3/c1-24(2)21(27)8-9-22(28)26(14-15-29-3)16-18-10-12-25(13-11-18)17-19-6-4-5-7-20(19)23/h4-7,18H,8-17H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKXUNCPDBBVHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC(=O)N(CCOC)CC1CCN(CC1)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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